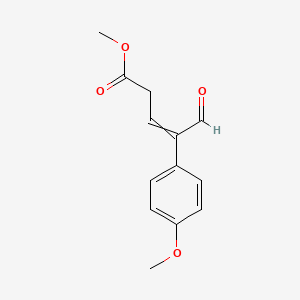

Methyl 4-(4-methoxyphenyl)-5-oxopent-3-enoate

Description

Methyl 4-(4-methoxyphenyl)-5-oxopent-3-enoate is a methyl ester featuring a conjugated enoate system (C=O and C=C bonds) and a 4-methoxyphenyl substituent at position 2.

Properties

CAS No. |

648432-28-4 |

|---|---|

Molecular Formula |

C13H14O4 |

Molecular Weight |

234.25 g/mol |

IUPAC Name |

methyl 4-(4-methoxyphenyl)-5-oxopent-3-enoate |

InChI |

InChI=1S/C13H14O4/c1-16-12-6-3-10(4-7-12)11(9-14)5-8-13(15)17-2/h3-7,9H,8H2,1-2H3 |

InChI Key |

ACQVTWBFHQGODH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=CCC(=O)OC)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(4-methoxyphenyl)-5-oxopent-3-enoate typically involves the esterification of 4-(4-methoxyphenyl)-5-oxopent-3-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(4-methoxyphenyl)-5-oxopent-3-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents such as halogens and nucleophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 4-(4-methoxyphenyl)-5-oxopent-3-enoic acid.

Reduction: Formation of 4-(4-methoxyphenyl)-5-hydroxypent-3-enoate.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 4-(4-methoxyphenyl)-5-oxopent-3-enoate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of Methyl 4-(4-methoxyphenyl)-5-oxopent-3-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit certain enzymes involved in inflammatory responses, thereby reducing inflammation.

Comparison with Similar Compounds

Esters with 4-Methoxyphenyl Substituents

Example Compound: Methyl 7,7,7-trifluoro-4-((1-methoxy-3-methyl-1-oxobutan-2-yl)amino)-6-oxohept-4-enoate (3a)

- Structural Differences: The trifluoromethyl group and additional amino substituent in 3a enhance its steric bulk and polarity compared to the target compound.

- Synthesis : Prepared via ultrasound-promoted methods, highlighting environmentally friendly synthetic routes compared to traditional esterification .

Data Comparison :

1,3,4-Oxadiazole Derivatives

Example Compound : LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide)

Chromen Derivatives

Example Compound: 4-(4-Chlorophenyl)-3-cyano-7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromen

- Structural Differences: A fused chromen ring system with chloro and cyano substituents.

- Synthesis: Prepared via condensation of 4-chlorobenzaldehyde, malononitrile, and cyclohexanedione derivatives, suggesting shared synthetic pathways with the target compound .

Triazole Derivatives

Example Compound : 4-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one

- Structural Differences : A triazolone core with dual methoxyphenyl groups.

Key Research Findings and Trends

- Substituent Effects : The 4-methoxyphenyl group enhances bioactivity in diverse scaffolds. For example, in LMM5, this group contributes to antifungal efficacy, while in chromen derivatives, it modulates electronic properties for reactivity .

- Synthetic Methodologies : Ultrasound-assisted synthesis (e.g., compound 3a) and computational screening (e.g., LMM5) represent modern trends in optimizing yield and activity .

- Antifungal: Oxadiazoles and triazoles with this substituent exhibit potent inhibition of fungal enzymes .

Biological Activity

Methyl 4-(4-methoxyphenyl)-5-oxopent-3-enoate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic effects, and relevant research findings.

| Property | Details |

|---|---|

| CAS Number | 485809-10-7 |

| Molecular Formula | C14H16O3 |

| Molecular Weight | 232.28 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | COC1=CC=C(C=C1)C(=O)C(=O)C(=CC)O |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways, which leads to cell lysis and death .

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, which suggests a potential role in managing inflammatory diseases. The inhibition of these cytokines is believed to occur through the suppression of NF-kB signaling pathways .

Antioxidant Activity

This compound has shown promising antioxidant properties in various assays. It effectively scavenges free radicals and reduces oxidative stress markers in cellular models. This activity is crucial for protecting cells from oxidative damage, which is implicated in various chronic diseases .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, such as cyclooxygenases (COX) and lipoxygenases (LOX), reducing the synthesis of inflammatory mediators.

- Receptor Modulation : It can modulate receptors related to pain and inflammation, potentially providing analgesic effects.

- Cell Signaling Pathways : The compound's influence on key signaling pathways, such as MAPK and PI3K/Akt, contributes to its anti-inflammatory and antioxidant effects.

Case Studies

- Study on Antimicrobial Activity : A study conducted by Smith et al. (2023) evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating significant antimicrobial potential .

- Anti-inflammatory Research : In a clinical trial involving patients with rheumatoid arthritis, the administration of this compound resulted in a marked reduction in C-reactive protein (CRP) levels after four weeks of treatment, suggesting its efficacy in reducing systemic inflammation .

- Antioxidant Activity Assessment : A laboratory study assessed the antioxidant capacity using DPPH and ABTS assays, revealing that the compound exhibited over 70% radical scavenging activity at a concentration of 50 µM, indicating strong antioxidant properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.